(Z)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(Z)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization Initiators
Acrylated naphthalimide derivatives, which share a structural resemblance with the queried compound, have been designed and synthesized for use as one-component visible light initiators for photopolymerization. These compounds demonstrate good photopolymerization initiating performance and high migration stability, making them suitable for applications in creating cured films with specific properties (Yang et al., 2018).
Stereospecific Polymerization
Research into the stereospecific polymerization of N,N-dialkylacrylamides, which are chemically related to the compound of interest, reveals insights into the creation of polymers with specific isotactic configurations. This work contributes to the development of polymers with tailor-made properties for various applications, including materials science and biomedical engineering (Kobayashi et al., 1999).
Antibacterial and Anticancer Agents
The synthesis and evaluation of 2-chloro-3-hetarylquinolines for antibacterial and anticancer activities highlight the potential of acrylamide derivatives in medicinal chemistry. Compounds synthesized from similar acrylamide bases have shown potent activity against bacterial strains and cancer cell lines, suggesting the relevance of such chemical structures in developing new therapeutic agents (Bondock & Gieman, 2015).
Material Science Applications
The development of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography demonstrates the versatility of acrylamide derivatives. Such materials can improve the enantioseparation capacities of chiral compounds, which is crucial in pharmaceutical research and development (Tian et al., 2010).
Properties
IUPAC Name |
(Z)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-15-5-7-17-14-18(24(28)26-19(17)11-15)9-10-25-22(27)8-6-16-12-20(29-2)23(31-4)21(13-16)30-3/h5-8,11-14H,9-10H2,1-4H3,(H,25,27)(H,26,28)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFSPLXLMNBZMQ-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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